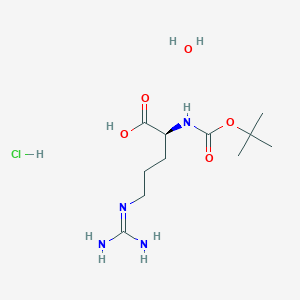

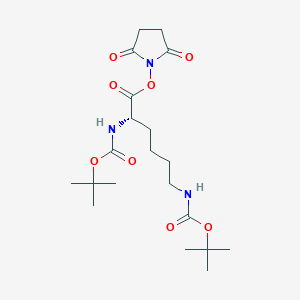

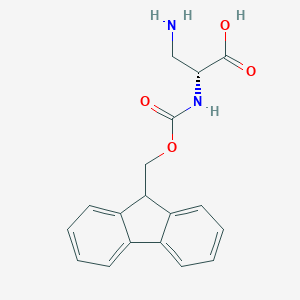

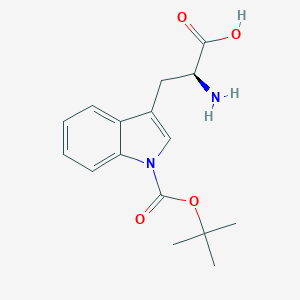

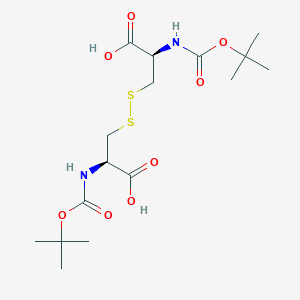

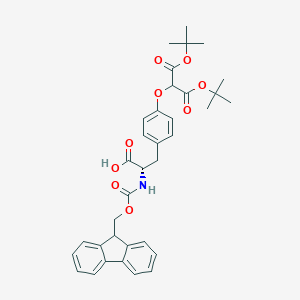

Fmoc-Tyr(Malonyl-Di-Otbu)-OH

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Fmoc-Tyr(Malonyl-Di-Otbu)-OH is a synthetic compound that is commonly used in scientific research. It is a derivative of tyrosine, an amino acid that plays a crucial role in protein synthesis and various physiological processes. The compound is synthesized using a specific method and has several applications in scientific research.

科学研究应用

Neuroscientific Insights

Fmoc-Tyr(Malonyl-Di-Otbu)-OH, through its potential interactions with neuropeptides such as oxytocin, may offer insights into brain physiology and functional connectivity. Research highlights the importance of understanding how neuropeptides like oxytocin, which have a long half-life and diffuse projections throughout the brain, influence the brain's intrinsic functioning. This understanding could further elucidate the modulation of activity and functional connectivity in specific brain regions and contribute to our comprehension of the neural networks involved in human behavior (Bethlehem et al., 2013).

Pharmacological and Toxicological Significance

Fmoc-Tyr(Malonyl-Di-Otbu)-OH may play a role in the pharmacological and toxicological significance of flavin-containing monooxygenases (FMOs). FMOs are involved in the oxygenation of nucleophilic heteroatom-containing chemicals and drugs, converting them into harmless, polar, readily excreted metabolites. The exploration of FMOs, including their tissue-specific expression, genetic variation, and influence on drug metabolism, could provide a deeper understanding of drug response and the pathophysiology of diseases. This understanding is essential for future drug designs and discovery, potentially leading to the development of more drug-like materials with minimized adverse drug-drug interactions (Cashman & Zhang, 2006).

Innovative Imaging Techniques

The compound's relevance in scientific research may extend to the field of neuroimaging, particularly in enhancing the understanding of functional magnetic resonance imaging (fMRI) and its associated techniques. By potentially influencing the brain's response to various stimuli, Fmoc-Tyr(Malonyl-Di-Otbu)-OH could aid in refining the application of fMRI and functional Near-Infrared Spectroscopy (fNIRS) in neuroscientific research. This refinement could lead to the development of multimodal imaging approaches, offering more complex research paradigms and a comprehensive understanding of brain function (Scarapicchia et al., 2017).

Understanding of Brain Function and Disorders

Fmoc-Tyr(Malonyl-Di-Otbu)-OH's potential interaction with the brain's neurochemical systems could contribute to a deeper understanding of the neural underpinnings of cognitive processes and disorders. Its relevance in fMRI studies, especially in the context of its indirect measures of neural activity, could be instrumental in corroborating significant findings in the human brain and expanding cognitive models to include human attributes that inform behavior. This could lead to new insights into reward processing and the contribution of various brain regions to cognitive and affective processes (Wang, Smith, & Delgado, 2016).

属性

IUPAC Name |

(2S)-3-[4-[1,3-bis[(2-methylpropan-2-yl)oxy]-1,3-dioxopropan-2-yl]oxyphenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H39NO9/c1-34(2,3)44-31(39)29(32(40)45-35(4,5)6)43-22-17-15-21(16-18-22)19-28(30(37)38)36-33(41)42-20-27-25-13-9-7-11-23(25)24-12-8-10-14-26(24)27/h7-18,27-29H,19-20H2,1-6H3,(H,36,41)(H,37,38)/t28-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBSLNORFSWIPLG-NDEPHWFRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(C(=O)OC(C)(C)C)OC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)C(C(=O)OC(C)(C)C)OC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H39NO9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

617.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-Tyr(Malonyl-Di-Otbu)-OH | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。